3-Hidroxi Xilazina

Descripción general

Descripción

3-Hydroxy Xylazine is a metabolite of the α2-adrenergic receptor agonist xylazine . It’s not approved for human use and requires a veterinary license for its purchase and use . Xylazine is a medicine given to animals to sedate them for surgery or relieve pain .

Molecular Structure Analysis

The molecular structure of Xylazine was optimized in the electronic ground state using Density Functional Theory at B3LYP/6–311+G (d, p) level . The stabilization energies and the electronic transitions were achieved with the aid of Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

In the human body, xylazine is absorbed, metabolized into various intermediates, and broken down into final products organic sulfates in an extremely rapid manner. The main xylazine biotransformation pathway is most likely thiazine ring break down and the main product is most likely 2,6-dimethylaniline (DMA) .

Physical And Chemical Properties Analysis

The various electro physical and chemical properties of Xylazine were revealed using Density Functional Theory at B3LYP/6–311+G (d, p) level . The vibrational pattern of the molecule was characterized by FT-IR and FT-Raman spectra using Scaled Quantum Mechanical Force Field calculations .

Aplicaciones Científicas De Investigación

Desarrollo de Antídotos para la Sobredosis de Xilazina

Dada la creciente cantidad de sobredosis relacionadas con la xilazina, se están realizando investigaciones para desarrollar vacunas que puedan contrarrestar sus efectos tóxicos. Una vacuna que entrena al sistema inmunitario para atacar la xilazina ha mostrado ser prometedora para revertir los síntomas de sobredosis en modelos de roedores .

Toxicología Forense

En la ciencia forense, 3-Hidroxi Xilazina es importante para comprender la farmacología de la xilazina cuando se usa ilícitamente en humanos. Ayuda a determinar la presencia y concentración de xilazina en muestras forenses, lo cual es crucial para los casos médico-legales .

Investigación Farmacológica

El papel del compuesto como agonista del receptor alfa-2 lo hace significativo para estudiar los efectos farmacológicos de la xilazina, como la sedación y la relajación muscular, y sus posibles efectos depresores del SNC .

Medicina Veterinaria

Si bien this compound en sí mismo puede no usarse directamente, comprender sus propiedades ayuda en la aplicación segura de la xilazina en la medicina veterinaria, asegurando el bienestar de los animales durante los procedimientos que requieren sedación .

Investigación de Salud Pública

La investigación sobre los efectos adversos de la xilazina, como las lesiones cutáneas y las heridas que no cicatrizan, es vital para la salud pública. Comprender estos efectos puede conducir a mejores protocolos de tratamiento y estrategias de reducción de daños para las personas expuestas a la droga .

Safety and Hazards

Xylazine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It’s not approved for use in humans and can be life-threatening, especially when combined with opioids like fentanyl . Of the 59 cases, 21 (35.6%) resulted in fatal outcomes, with 17 involving Xylazine use in conjunction with other drugs .

Direcciones Futuras

The increasing use of xylazine, most often in combination with other drugs such as fentanyl, is a rapidly growing threat to human health in the United States . Further non-punitive efforts and public health interventions are needed from health-care systems, policy makers, and community leaders to address the longer-term structural factors driving this crisis .

Mecanismo De Acción

Target of Action

3-Hydroxy Xylazine is a derivative of Xylazine, which is a structural analog of clonidine and an alpha-2 adrenergic receptor agonist . The primary targets of 3-Hydroxy Xylazine are likely to be the alpha-2 adrenergic receptors (α2-ARs), similar to its parent compound, Xylazine .

Mode of Action

3-Hydroxy Xylazine, like Xylazine, acts as an agonist at α2 adrenoceptors . This means it binds to these receptors and activates them, leading to a series of downstream effects. The activation of α2 adrenoceptors inhibits the release of norepinephrine, a neurotransmitter involved in various functions including attention and responding actions in the brain .

Biochemical Pathways

Upon activation of the α2 adrenoceptors, there is a decrease in cyclic adenosine monophosphate (cAMP) inside the cell . This decrease in cAMP levels leads to various downstream effects, including smooth muscle contraction and inhibition of neurotransmitter release .

Pharmacokinetics

Based on the known properties of xylazine, it can be inferred that 3-hydroxy xylazine may have similar absorption, distribution, metabolism, and excretion (adme) properties . Xylazine’s action can be seen usually 15–30 minutes after administration and the sedative effect may continue for 1–2 hours and last up to 4 hours .

Result of Action

The activation of α2 adrenoceptors by 3-Hydroxy Xylazine leads to a decrease in the release of norepinephrine. This can result in various effects, including sedation, muscle relaxation, and analgesia . .

Action Environment

The action, efficacy, and stability of 3-Hydroxy Xylazine can be influenced by various environmental factors. For instance, the presence of other drugs can impact its action. Xylazine has been found in recreational drug mixtures including cocaine, amphetamines, heroin, morphine, and fentanyl . The interaction of 3-Hydroxy Xylazine with these substances could potentially alter its effects.

Propiedades

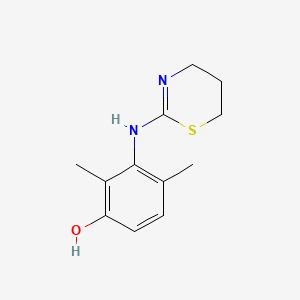

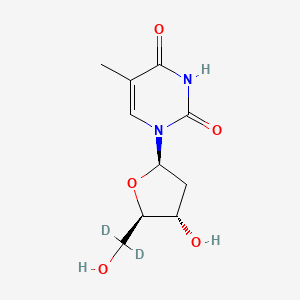

IUPAC Name |

3-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-8-4-5-10(15)9(2)11(8)14-12-13-6-3-7-16-12/h4-5,15H,3,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZCKOLZFUXBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857865 | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145356-33-8 | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145356-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy Xylazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK69KM5TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[2-13C]Threose](/img/structure/B584009.png)

![[2'-13C]thymidine](/img/structure/B584012.png)

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)

![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)

![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)